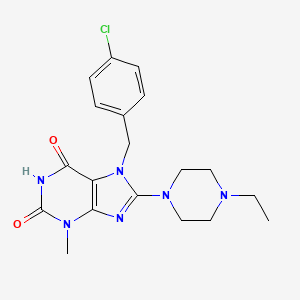

7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a 4-chlorobenzyl group at position 7, a 4-ethylpiperazinyl moiety at position 8, and a methyl group at position 3. Its structure combines hydrophobic (4-chlorobenzyl) and basic (ethylpiperazinyl) substituents, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN6O2/c1-3-24-8-10-25(11-9-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLBMUVEGUJKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 4-ethylpiperazine, and 3-methylxanthine.

Step 1: The first step involves the alkylation of 3-methylxanthine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form 7-(4-chlorobenzyl)-3-methylxanthine.

Step 2: The second step is the nucleophilic substitution reaction where 7-(4-chlorobenzyl)-3-methylxanthine is reacted with 4-ethylpiperazine in a solvent like ethanol under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the chlorobenzyl group, potentially converting it to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Benzyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that purine derivatives exhibit significant anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for developing novel anticancer agents. Studies have shown that similar compounds can inhibit tumor cell proliferation by interfering with nucleic acid synthesis or signaling pathways involved in cell growth and division .

1.2 Central Nervous System Disorders

The presence of piperazine moieties in the compound suggests potential applications in treating central nervous system disorders. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways, which are crucial for conditions like depression and schizophrenia .

Pharmacological Studies

2.1 Receptor Interaction

The compound may act as an antagonist or modulator of specific receptors, including the EP4 receptor involved in inflammatory responses. Research on similar compounds has demonstrated their ability to inhibit receptor activity, suggesting that 7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione could serve as a lead compound for developing anti-inflammatory drugs .

2.2 Enzyme Inhibition

In vitro studies have shown that derivatives of this compound can inhibit enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease treatment. The binding affinity of these compounds to enzyme active sites can be assessed through molecular docking studies, providing insights into their potential therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents at different positions on the purine ring can significantly affect biological activity. For instance:

| Substituent Position | Effect on Activity |

|---|---|

| 7 | Modulates binding affinity to receptors |

| 8 | Influences enzyme inhibition potency |

| 4-Chlorobenzyl | Enhances lipophilicity and CNS penetration |

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets such as enzymes. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cellular processes that are essential for the survival and proliferation of cancer cells.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic vs. Aliphatic Substituents : Pyridinyloxy or thioether groups (e.g., ) may reduce solubility but improve target specificity .

Substituent Variations at Position 7

The 4-chlorobenzyl group at position 7 distinguishes the target compound from analogs with alternative aryl or alkyl groups:

Key Observations :

- Chlorobenzyl Position : The para-chloro configuration in the target compound optimizes electronic effects (electron-withdrawing) and steric alignment compared to ortho-substituted analogs .

- Quinazolinylmethyl vs. Benzyl : Bulky heteroaromatic groups (e.g., quinazolinylmethyl) may hinder membrane permeability but improve enzymatic selectivity .

Biological Activity

7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivatives class. Its unique structure, characterized by a chlorobenzyl group and an ethylpiperazinyl group, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

- Molecular Formula : C18H21ClN6O2

- Molecular Weight : 388.85 g/mol

- CAS Number : 313471-55-5

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with various biological targets by binding to their active sites, which can inhibit critical cellular processes essential for cancer cell survival and proliferation. This inhibition may lead to apoptosis in cancer cells and has been a focal point in research concerning its therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 | 3.79 | Inhibition of proliferation | |

| NCI-H460 | 12.50 | Induction of apoptosis | |

| A549 | 0.39 | Aurora-A kinase inhibition | |

| HepG2 | 0.46 | Cell cycle arrest |

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are crucial in cancer metabolism and proliferation:

- Aurora-A Kinase : Inhibition leads to disrupted mitotic processes.

- CDK2 : Inhibition results in cell cycle arrest at the G1/S phase.

Case Studies

One notable study involving this compound assessed its effects on MCF7 breast cancer cells. The results demonstrated that treatment with varying concentrations led to significant reductions in cell viability, with an IC50 value of approximately 3.79 µM. The study concluded that the compound's mechanism involved both direct cytotoxic effects and modulation of apoptotic pathways.

Another investigation focused on its interaction with NCI-H460 lung cancer cells, revealing an IC50 value of 12.50 µM and highlighting the compound's potential as a therapeutic agent in lung cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, purine cores are functionalized at the 7- and 8-positions using benzyl halides and piperazine derivatives under inert atmospheres. Optimization can be achieved via Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading .

- Key Parameters : Monitor reaction progress using HPLC or LC-MS. Purify intermediates via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane). Confirm purity (>95%) using elemental analysis .

Q. How is structural characterization performed for this compound, and what spectral discrepancies might arise?

- Techniques : Use - and -NMR to resolve substituent positions (e.g., chlorobenzyl protons at δ ~4.5 ppm, piperazine carbons at δ ~45-55 ppm). X-ray crystallography provides definitive conformation, especially for stereochemical assignments .

- Data Contradictions : Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC). Discrepancies in mass spectrometry (e.g., adduct formation) should be cross-validated with high-resolution MS .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and regioselectivity of substitutions on the purine core?

- Approach : Apply density functional theory (DFT) to model transition states for nucleophilic attacks at the 7- and 8-positions. Compare activation energies for competing pathways (e.g., chlorobenzyl vs. ethylpiperazine additions) .

- Validation : Correlate computational results with experimental yields. For example, if DFT predicts higher stability for the 8-piperazine adduct, confirm via kinetic studies using -NMR probes (if fluorinated analogs are synthesized) .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Case Study : If antimicrobial assays (e.g., MIC values) conflict with enzyme inhibition data, validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with structural analogs (e.g., ’s formazan derivatives) to identify off-target effects .

- Statistical Tools : Use multivariate analysis to decouple variables like solubility or membrane permeability. For instance, logP values >3 may reduce bioavailability despite high in vitro potency .

Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

- Methods : Employ preparative HPLC with C18 columns and trifluoroacetic acid (TFA) modifiers for polar impurities. For chiral purity, use immobilized amylose-based chiral stationary phases .

- Challenges : Co-elution of structurally similar byproducts (e.g., regioisomers) may require hyphenated techniques like LC-MS/MS or ion-mobility spectrometry .

Methodological Guidance

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Protocol :

Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradants.

- Analysis : Identify degradation pathways (e.g., piperazine ring oxidation) using high-resolution MS/MS .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of key intermediates. Adjust feed rates of reagents dynamically based on feedback .

- Case Example : If piperazine coupling efficiency varies, pre-activate the amine with a coupling agent (e.g., HATU) to ensure consistent stoichiometry .

Data Interpretation and Reporting

Q. How to contextualize conflicting results in receptor binding vs. cellular efficacy studies?

- Hypothesis Testing : Use radioligand displacement assays (e.g., -labeled antagonists) to confirm receptor affinity. Compare with functional assays (e.g., cAMP accumulation) to assess agonism/antagonism. Discrepancies may indicate allosteric modulation or downstream signaling interference .

Q. What are best practices for reporting crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.